molecular formula C5H4Br2F3NS B13676575 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide

2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide

Cat. No.: B13676575
M. Wt: 326.96 g/mol
InChI Key: DEAKSCQJAVHNBA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide is a chemical compound that features a thiazole ring substituted with bromomethyl and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide typically involves the bromination of a thiazole precursor. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and resistance to metabolic degradation, making it valuable in pharmaceutical and industrial applications .

Properties

Molecular Formula

C5H4Br2F3NS

Molecular Weight

326.96 g/mol

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)-1,3-thiazole;hydrobromide

InChI

InChI=1S/C5H3BrF3NS.BrH/c6-1-4-10-3(2-11-4)5(7,8)9;/h2H,1H2;1H

InChI Key

DEAKSCQJAVHNBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CBr)C(F)(F)F.Br

Origin of Product

United States

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